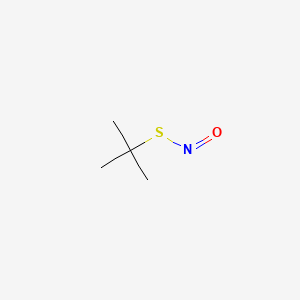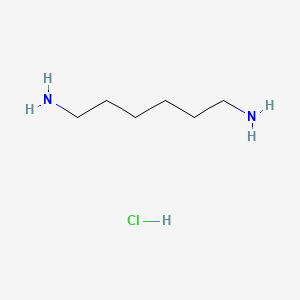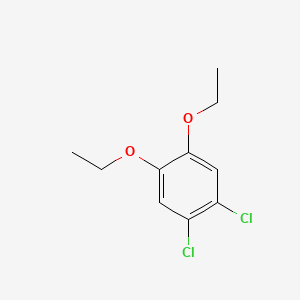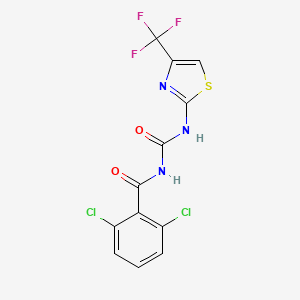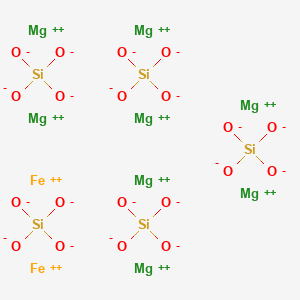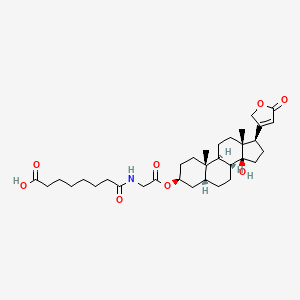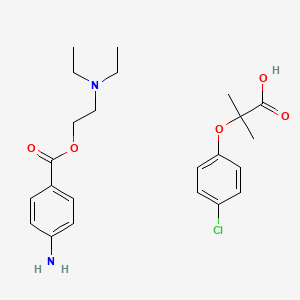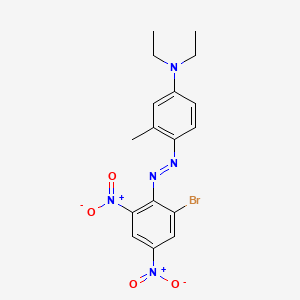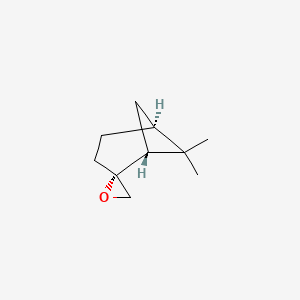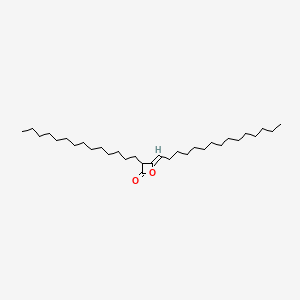
2-Oxetanone, 4-pentadecylidene-3-tetradecyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Pentadecylidene-3-tetradecyloxetan-2-one is a heterocyclic organic compound with the molecular formula C₃₂H₆₀O₂ and a molecular weight of 476.8176 g/mol . It is categorized under oxetanones, which are four-membered lactones. This compound is known for its unique structure, which includes a pentadecylidene group and a tetradecyl group attached to an oxetan-2-one ring .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pentadecylidene-3-tetradecyloxetan-2-one typically involves the dimerization of fatty acid chlorides. The reaction conditions often include the use of a catalyst and controlled temperature to facilitate the formation of the oxetanone ring . The general synthetic route can be summarized as follows:
Starting Materials: Fatty acid chlorides (e.g., C16-C18 fatty acid chlorides).
Catalyst: A suitable catalyst to promote the dimerization reaction.
Reaction Conditions: Controlled temperature and pressure to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of 4-Pentadecylidene-3-tetradecyloxetan-2-one involves large-scale dimerization processes. These processes are optimized for high yield and purity, often using advanced catalytic systems and continuous flow reactors .
Análisis De Reacciones Químicas
Types of Reactions
4-Pentadecylidene-3-tetradecyloxetan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxetanone derivatives.
Reduction: Reduction reactions can convert the oxetanone ring into other functional groups.
Substitution: The compound can undergo substitution reactions, where one of the alkyl groups is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxetanone derivatives, while reduction can produce alcohols or alkanes .
Aplicaciones Científicas De Investigación
4-Pentadecylidene-3-tetradecyloxetan-2-one has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 4-Pentadecylidene-3-tetradecyloxetan-2-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of metabolic pathways .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Oxetanone, 3-C14-16-alkyl 4-C15-17-alkylidene derivs.
- 2-Oxetanone, 4-pentadecylidene-3-tetradecyl-
- 4-(Pentadecan-2-ylidene)-3-tetradecyloxetan-2-one
Uniqueness
4-Pentadecylidene-3-tetradecyloxetan-2-one is unique due to its specific alkylidene and alkyloxetanone structure, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
84989-41-3 |
|---|---|
Fórmula molecular |
C32H60O2 |
Peso molecular |
476.8 g/mol |
Nombre IUPAC |
(4Z)-4-pentadecylidene-3-tetradecyloxetan-2-one |
InChI |
InChI=1S/C32H60O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-30(32(33)34-31)28-26-24-22-20-18-16-14-12-10-8-6-4-2/h29-30H,3-28H2,1-2H3/b31-29- |
Clave InChI |
BKSVJFGDPOUPBY-YCNYHXFESA-N |
SMILES isomérico |
CCCCCCCCCCCCCC/C=C\1/C(C(=O)O1)CCCCCCCCCCCCCC |
SMILES canónico |
CCCCCCCCCCCCCCC=C1C(C(=O)O1)CCCCCCCCCCCCCC |
Descripción física |
Liquid, Other Solid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


